1-Kestose

Gut Microbiota Butyrate Production Anaerostipes caccae

Unlike generic FOS mixtures with variable DP3/DP4/DP5 ratios, high-purity 1-Kestose (CAS 470-69-9, ≥98% HPLC) is a defined trisaccharide that selectively stimulates butyrate-producing commensals like Anaerostipes caccae, which grow poorly on mixed FOS. Essential for reproducible prebiotic research, analytical quantification of DP3 in commercial FOS, and synbiotic formulations (e.g., with B. breve for preterm infants). Eliminate confounding variables; choose purified 1-Kestose for strain-specific outcomes. Inquire for bulk orders.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 470-69-9
Cat. No. B104855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Kestose
CAS470-69-9
SynonymsO-β-D-Fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-Glucopyranoside;  1-Kestotriose;  1F-Fructosylsucrose;  1-Fructosylsucrose;  GF 2
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1
InChIKeyVAWYEUIPHLMNNF-OESPXIITSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Kestose (CAS 470-69-9): Analytical Standard and Functional Trisaccharide for Prebiotic Research and Procurement


1-Kestose (CAS 470-69-9), also designated GF₂ or 1-kestotriose, is a trisaccharide fructooligosaccharide (FOS) with a degree of polymerization (DP) of 3, consisting of two fructose units linked via β(2→1) glycosidic bonds and terminated with a glucose unit . It is the smallest and structurally simplest component within the short-chain fructooligosaccharide (scFOS) family [1]. Unlike commercial FOS mixtures that contain a heterogeneous blend of 1-kestose, nystose (DP4, GF₃), and fructofuranosylnystose (DP5, GF₄), 1-kestose is available as a purified analytical standard with purity specifications typically ≥98.0% to >99.0% by HPLC . This high-purity, defined chemical entity enables reproducible experimental design and eliminates confounding variables introduced by variable oligosaccharide chain-length distributions found in commercial FOS blends.

Why 1-Kestose Cannot Be Replaced by Generic Fructooligosaccharide (FOS) Mixtures or Higher-DP Analogs


Generic fructooligosaccharide (FOS) mixtures are inherently variable, comprising a distribution of oligosaccharides with different degrees of polymerization (DP), most notably nystose (DP4, GF₃) and fructofuranosylnystose (DP5, GF₄) alongside 1-kestose (DP3) [1]. Substituting a defined high-purity 1-Kestose standard or ingredient with a generic FOS mixture introduces uncontrolled variables in chain-length distribution that directly affect microbial utilization kinetics, strain selectivity, and fermentation metabolite profiles. Multiple independent studies demonstrate that bacterial species and strains exhibit distinct, non-overlapping preferences for specific FOS chain lengths [2]. Specifically, certain clinically relevant butyrate-producing commensals grow robustly on purified 1-kestose but exhibit poor or negligible growth on FOS mixtures—even those containing 1-kestose as a component [2][3]. Furthermore, the selective stimulation of beneficial genera versus potentially undesirable taxa differs markedly between purified 1-kestose and longer-chain FOS components [4]. These divergent biological outcomes underscore that FOS components are not functionally interchangeable; the quantitative evidence below establishes the specific, verifiable differentiation of 1-kestose.

1-Kestose (CAS 470-69-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Nystose, FOS Mixtures, and Lactulose


Differential Utilization by the Butyrate Producer Anaerostipes caccae: 1-Kestose vs. FOS Mixtures

The butyrate-producing gut anaerobe Anaerostipes caccae exhibits a stark differential growth response to purified 1-kestose compared to a commercial FOS mixture. In vitro growth assays demonstrated that A. caccae grew well when provided with 1-kestose as the sole carbon source but grew poorly on a FOS mixture, even though the mixture itself contained 1-kestose at 30% [1]. This indicates that the presence of longer-chain FOS components (nystose, fructofuranosylnystose) in the mixture does not support, and may even impede, the growth of this beneficial butyrate producer.

Gut Microbiota Butyrate Production Anaerostipes caccae Oligosaccharide Metabolism

Preferential Metabolism of Shorter-Chain FOS by Bifidobacterium spp.: 1-Kestose (DP3) vs. Nystose (DP4) and Fructosylnystose (DP5)

In a comprehensive screen of 31 human gut anaerobes, Bifidobacterium species exhibited clear chain-length selectivity. Bifidobacteria readily metabolized 1-kestose (DP3), but several strains tested did not actively metabolize the longer-chain FOS components nystose (DP4) and fructosylnystose (DP5) [1]. Furthermore, when grown on FOS mixtures, Bifidobacterium spp. preferentially consumed the shorter DP3 oligosaccharides first, leaving the longer oligosaccharides largely unutilized [1]. This contrasts with Bacteroides-Parabacteroides group species, which showed no such selectivity or preferred longer-chain oligosaccharides (>DP4) [1].

Bifidobacterium Prebiotics Oligosaccharide Selectivity DP3

Superior Bifidogenic Selectivity of 1-Kestose vs. Nystose: Differential Stimulation of Bifidobacteria and Clostridia

In vitro culture studies directly comparing 1-kestose and nystose revealed a critical difference in selectivity. 1-Kestose exerted a strong growth-stimulating activity on bifidobacteria but a negligible effect on clostridia. In contrast, nystose was able to stimulate the growth of clostridia, particularly after a period of exposure [1]. In a gnotobiotic mouse model associated with human fecal microbiota, administration of 1-kestose significantly increased the number of bifidobacteria while simultaneously decreasing the number of clostridia. Administration of a synthetic FOS mixture (mFOS, consisting largely of nystose) was unable to sustain bifidobacteria or reduce clostridia [1].

Bifidogenic Selectivity Clostridia Nystose 1-Kestose

Comparative Growth Kinetics of Bifidobacterium Strains on 1-Kestose (GF2) vs. Nystose (GF3)

A direct comparison of Bifidobacterium growth rates in culture media containing either 1-kestose (GF2) or nystose (GF3) as the sole carbon source was conducted across four Bifidobacterium strains [1]. The study established that 1-kestose supports more rapid growth of these beneficial bacteria compared to nystose [1][2]. This kinetic advantage is consistent with the broader observation that among currently commercialized linear inulin-type FOSs, 1-kestose (DP3) stimulates the growth of probiotic bacteria faster than 1,1-kestotetraose (DP4) and 1,1,1-kestopentaose (DP5) [3].

Bifidobacterium Growth Kinetics GF2 GF3 Culture Media

In Vivo Efficacy in Low-Birth-Weight Neonates: 1-Kestose vs. Lactulose in Synbiotic Intervention

A pilot randomized controlled trial in low-birth-weight neonates (LBWNs, <2,000 g) compared 1-kestose to lactulose, both administered synbiotically with Bifidobacterium breve M16-V, over a four-week period from birth [1]. The 1-kestose group demonstrated a significantly higher copy number of total bacteria compared to the lactulose group at three distinct time points: 7, 14, and 28 days [1]. Additionally, the number of Staphylococcus aureus tended to be lower in the 1-kestose group than in the lactulose group at 28 days [1]. No severe adverse events occurred in either group during the study [1].

Neonatal Care Synbiotics Lactulose Randomized Trial Low-Birth-Weight

High-Impact Application Scenarios for 1-Kestose (CAS 470-69-9) Driven by Verified Differential Evidence


Targeted Modulation of Butyrate-Producing Gut Bacteria (e.g., Anaerostipes caccae) in Microbiome Research

Researchers investigating the selective enrichment of butyrate-producing commensals should utilize purified 1-kestose rather than generic FOS mixtures. Evidence demonstrates that Anaerostipes caccae, a beneficial butyrate producer, grows well on 1-kestose but poorly on FOS mixtures, even those containing 30% 1-kestose [1]. This selectivity makes high-purity 1-kestose an essential tool for in vitro and in vivo studies aiming to dissect the role of specific butyrate producers in gut health, metabolism, and inflammation.

High-Purity Analytical Standard for Chain-Length-Specific Prebiotic Quantification and Formulation

Procurement of 1-kestose as an analytical standard (purity ≥98.0% to >99.0% HPLC) [1] is required for the accurate quantification of DP3 FOS components in commercial prebiotic mixtures, food products, and biological samples. Given the documented differential biological activities of DP3 vs. DP4/DP5 FOS components , relying on a high-purity 1-kestose standard is necessary for quality control, batch-to-batch consistency verification, and the development of defined, reproducible synbiotic or functional food formulations where the ratio of DP3 to higher-DP FOS is a critical quality attribute.

Synbiotic Product Development for Rapid Neonatal Gut Microbiota Establishment

In the development of synbiotic formulations for preterm or low-birth-weight infants, the combination of 1-kestose with Bifidobacterium strains is supported by direct clinical evidence. A randomized trial demonstrated that 1-kestose, when co-administered with B. breve, resulted in significantly higher total bacterial loads compared to a lactulose-based synbiotic at multiple early-life time points [1]. Furthermore, 1-kestose supports faster Bifidobacterium growth kinetics in vitro compared to nystose , providing a strong scientific rationale for its inclusion in products where rapid colonization and minimization of potential pathogen load (e.g., S. aureus) are primary goals [1].

Production of High-Purity 1-Kestose-Enriched Ingredients via Controlled Bioprocessing

Industrial manufacturers aiming to produce FOS ingredients with a defined, high 1-kestose content should adopt enzymatic processes that specifically favor DP3 production. Patented methods describe the use of inulosucrase variants or specific fructosyltransferases combined with simulated moving bed (SMB) chromatography to achieve fractions comprising 80 wt% or more of 1-kestose (GF2) [1]. This targeted production approach yields a stable, high-1-kestose ingredient (stable at pH 3.5–8 after 7 weeks at 45°C) [1] that offers functional differentiation from conventional scFOS mixtures, which typically contain a broader DP distribution with significant nystose content .

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